1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, pyrazole, triazole, and carbohydrazide
Properties
Molecular Formula |
C12H13BrN10O4 |
|---|---|
Molecular Weight |
441.20 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(4-bromo-1-methylpyrazole-3-carbonyl)-5-(methoxymethyl)triazole-4-carbohydrazide |
InChI |
InChI=1S/C12H13BrN10O4/c1-22-3-5(13)7(18-22)11(24)16-17-12(25)8-6(4-26-2)15-21-23(8)10-9(14)19-27-20-10/h3H,4H2,1-2H3,(H2,14,19)(H,16,24)(H,17,25) |
InChI Key |
WFSPVKRLQSBHHS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=C(N=NN2C3=NON=C3N)COC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Introduction of the pyrazole ring: This may involve the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Formation of the triazole ring: This can be done via azide-alkyne cycloaddition reactions, often catalyzed by copper (CuAAC).
Final assembly: The various fragments are then coupled together using carbodiimide coupling agents or other suitable reagents.
Industrial Production Methods
Industrial production methods would likely focus on optimizing the yield and purity of the compound while minimizing the number of steps and the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and methoxymethyl groups.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial or anticancer properties.
Industry
Industrial applications might involve its use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and biological activity.
Pyrazole derivatives: Often used in pharmaceuticals and agrochemicals.
Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(methoxymethyl)-1H-1,2,3-triazole-5-carbohydrazide lies in its combination of multiple functional groups, which may confer a unique set of chemical and biological properties not found in simpler compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
